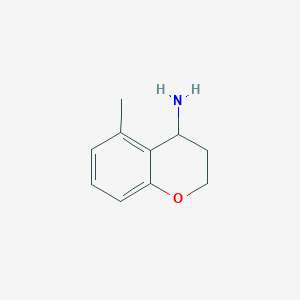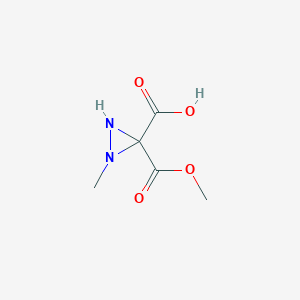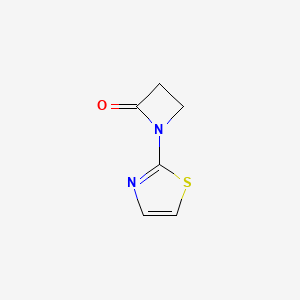
6-Amino-9H-purine-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9H-purine-9-carbaldehyde is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of an amino group at the 6th position and an aldehyde group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9H-purine-9-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available purine derivatives.
Functional Group Introduction:
Aldehyde Group Introduction: The aldehyde group at the 9th position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a purine derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9H-purine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 6-Amino-9H-purine-9-carboxylic acid.
Reduction: 6-Amino-9H-purine-9-methanol.
Substitution: Various 6-substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-9H-purine-9-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Amino-9H-purine-9-carbaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: Similar structure with a propanoic acid group instead of an aldehyde group.
6-Amino-9H-purine-9-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
6-Amino-9H-purine-9-methanol: Similar structure with a methanol group instead of an aldehyde group.
Uniqueness
6-Amino-9H-purine-9-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the purine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
6-aminopurine-9-carbaldehyde |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-3H,(H2,7,8,9) |
InChI Key |
GSDGBHHIAFRWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)




![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)

![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
